molecular formula C10H7FO2 B1380680 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 1186541-44-5

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No. B1380680
Key on ui cas rn: 1186541-44-5
M. Wt: 178.16 g/mol
InChI Key: VHGCMPFHNWMNQF-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a solution (50 mL) of 6-fluoro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide (3.65 g) synthesized above in tetrahydrofuran was added lithium aluminum hydride (292 mg) at 0° C., and the mixture was stirred for 1 hr. Water (300 μL) was added to quench the reaction, 1N aqueous sodium hydroxide solution (600 μL) was added, and the mixture was stirred at room temperature for 1 hr. The resulting insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane) to give the title object compound (1.88 g, 69%) as a pale-yellow solid.
Name
6-fluoro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 μL
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[CH:16][C:5]2[C:6]([CH3:15])=[C:7]([C:9](N(OC)C)=[O:10])[O:8][C:4]=2[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[F:1][C:2]1[CH:17]=[CH:16][C:5]2[C:6]([CH3:15])=[C:7]([CH:9]=[O:10])[O:8][C:4]=2[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
6-fluoro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
Quantity
50 mL
Type
reactant
Smiles
FC1=CC2=C(C(=C(O2)C(=O)N(C)OC)C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
292 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
300 μL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction, 1N aqueous sodium hydroxide solution (600 μL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC2=C(C(=C(O2)C=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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